

Pharmacokinetics and bioavailability of cilazapril in humans

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Compound of Interest

Compound Name: *Cilazapril*

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **Cilazapril** in Humans

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, **cilazapril**, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, **cilazaprilat**. [2][3][4] **Cilazaprilat** is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2] [5] By inhibiting this conversion, **cilazaprilat** leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of **cilazapril** and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of **cilazapril** is characterized by its rapid absorption and conversion to **cilazaprilat**, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.

Absorption

Following oral administration, **cilazapril** is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] **Cilazapril** is quickly converted to its active form, **cilazaprilat**, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of **cilazaprilat** are typically reached within two hours after an oral dose of **cilazapril**. [5][6]

Distribution

The distribution of **cilazapril**-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in **cilazaprilat** plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of **cilazaprilat** from ACE.[5][7]

Metabolism

Cilazapril is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, **cilazaprilat**. [2][4] This conversion is essential for its therapeutic activity, as **cilazaprilat** is the potent inhibitor of the angiotensin-converting enzyme. [5]

Excretion

The active metabolite, **cilazaprilat**, is eliminated almost exclusively unchanged by the kidneys. [6][7] After intravenous administration of 2.5 mg of **cilazaprilat**, the total urinary recovery is approximately 91%.[6][7] The total clearance of **cilazaprilat** is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of **cilazaprilat** is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability

The bioavailability of the active moiety, **cilazaprilat**, is a key determinant of the clinical efficacy of oral **cilazapril**.

Absolute Bioavailability

The absolute bioavailability of **cilazaprilat** following the oral administration of **cilazapril** is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.^[7] Some sources also state the bioavailability is around 60%.^[9] In contrast, the absolute bioavailability of **cilazaprilat** is only 19% when **cilazaprilat** itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.^[7]

Effect of Food

The presence of food has a minor, though statistically significant, impact on the absorption of **cilazapril**. Ingestion of food just before taking the drug reduces the average peak plasma concentration (C_{max}) of **cilazaprilat** by approximately 29-30%, delays the time to peak concentration (T_{max}) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.^{[6][10][11]} However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.^{[6][10][11]}

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **cilazapril** and **cilazaprilat** in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of **Cilazapril** and **Cilazaprilat** in Healthy Adult Volunteers

Analyte	Administration Route	Dose	C _{max} (ng/mL)	T _{max} (h)	Elimination Half-life (t _{1/2})	Citation(s)
Cilazapril	Oral	2.5 mg	82	0.83	1.3 h	[7]
Cilazaprilat	Oral (from Cilazapril)	2.5 mg	36	1.7	Biphasic: 1.8 h and 45 h	[7]
Cilazaprilat	Intravenous	2.5 mg	194 (at 10 min)	-	Polyphasic: 0.90 h (1-4h) and 46 h (24-168h)	[7]

| **Cilazaprilat** | Oral | 2.5 mg | Lower than from **Cilazapril** | 2.2 | - |[7] |

Table 2: Bioavailability of **Cilazaprilat** in Healthy Adults

Parameter	Administration Route	Value	Citation(s)
Absolute Bioavailability	Oral (from Cilazapril)	57% (Range: 45-75%)	[7]

| Absolute Bioavailability | Oral (**Cilazaprilat**) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of **Cilazaprilat** (from 5 mg Oral **Cilazapril**)

Parameter	Effect of Food	Citation(s)
C _{max}	↓ by ~30%	[6][10][11]
T _{max}	Delayed by ~1 hour	[6][10][11]
AUC (Bioavailability)	↓ by ~14%	[6][10][11]

| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of **Cilazaprilat** Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral **Cilazapril** Dose)

Parameter	Elderly (65-83 years)	Young (18-31 years)	Citation(s)
Cmax (ng/mL)	11.5	8.3	[12]
Total Clearance (L/h)	12.8	16.0	[12]

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of **Cilazaprilat** in Hypertensive Patients with Varying Renal Function

Creatinine Clearance (CLcr)	Apparent Cilazaprilat Clearance (L/h, mean ± s.d.)	Citation(s)
> 100 mL/min	16.0 ± 3.0	[13]
41-100 mL/min	11.1 ± 3.0	[13]
21-40 mL/min	8.7 ± 3.7	[13]

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of **Cilazaprilat** in Patients with Congestive Heart Failure (0.5 mg Oral **Cilazapril**)

Parameter	Value (mean)	Citation(s)
Cmax (ng/mL)	6.8	[14][15]
Tmax (h)	2.3	[14][15]
Elimination Half-life ($t_{1/2}$, up to 8h)	5.8 h	[14][15]
Total Clearance (L/h)	8.5	[14][15]

| Maximum ACE Inhibition | 87% [[14][15]] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of **cilazapril** and its active metabolite, **cilazaprilat**.

Study Design:

- A three-part, open-label, randomized crossover study.[7]
- A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]

Study Population:

- Healthy male volunteers, typically aged between 18 and 40 years.[7]
- Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.
- Subjects were typically required to fast overnight before drug administration.[7]

Treatments Administered:

- A single oral dose of **cilazapril** (e.g., 2.5 mg) administered as an aqueous solution.^[7]
- An equivalent oral dose of **cilazaprilat**.^[7]
- An equivalent intravenous dose of **cilazaprilat**, administered as a short-term infusion (e.g., over 10 minutes).^[7]

Sample Collection:

- **Blood Samples:** Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both **cilazapril** and **cilazaprilat**.^[7] Plasma was separated by centrifugation and stored frozen until analysis.
- **Urine Samples:** Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of **cilazaprilat**.^[7]

Analytical Methods:

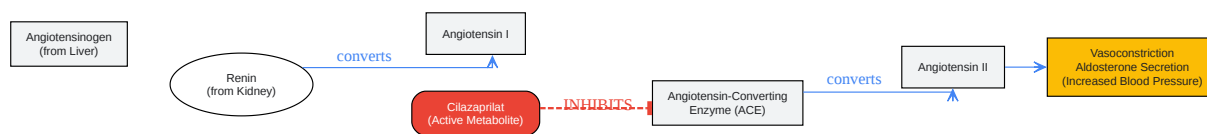
- Concentrations of **cilazapril** and **cilazaprilat** in plasma and urine were measured using validated and sensitive radioenzymatic assays.^{[7][16]}
- Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.^{[7][16]}

Pharmacokinetic Analysis:

- Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, elimination half-life ($t_{1/2}$), total clearance (CL), and renal clearance (CL_r).
- Absolute bioavailability (F) of **cilazaprilat** from oral **cilazapril** was calculated as: $F = (AUC_{oral, \text{ cilazapril}} / AUC_{iv, \text{ cilazaprilat}}) \times (Dose_{iv} / Dose_{oral})$. Urinary recovery data was also used for confirmation.^[7]

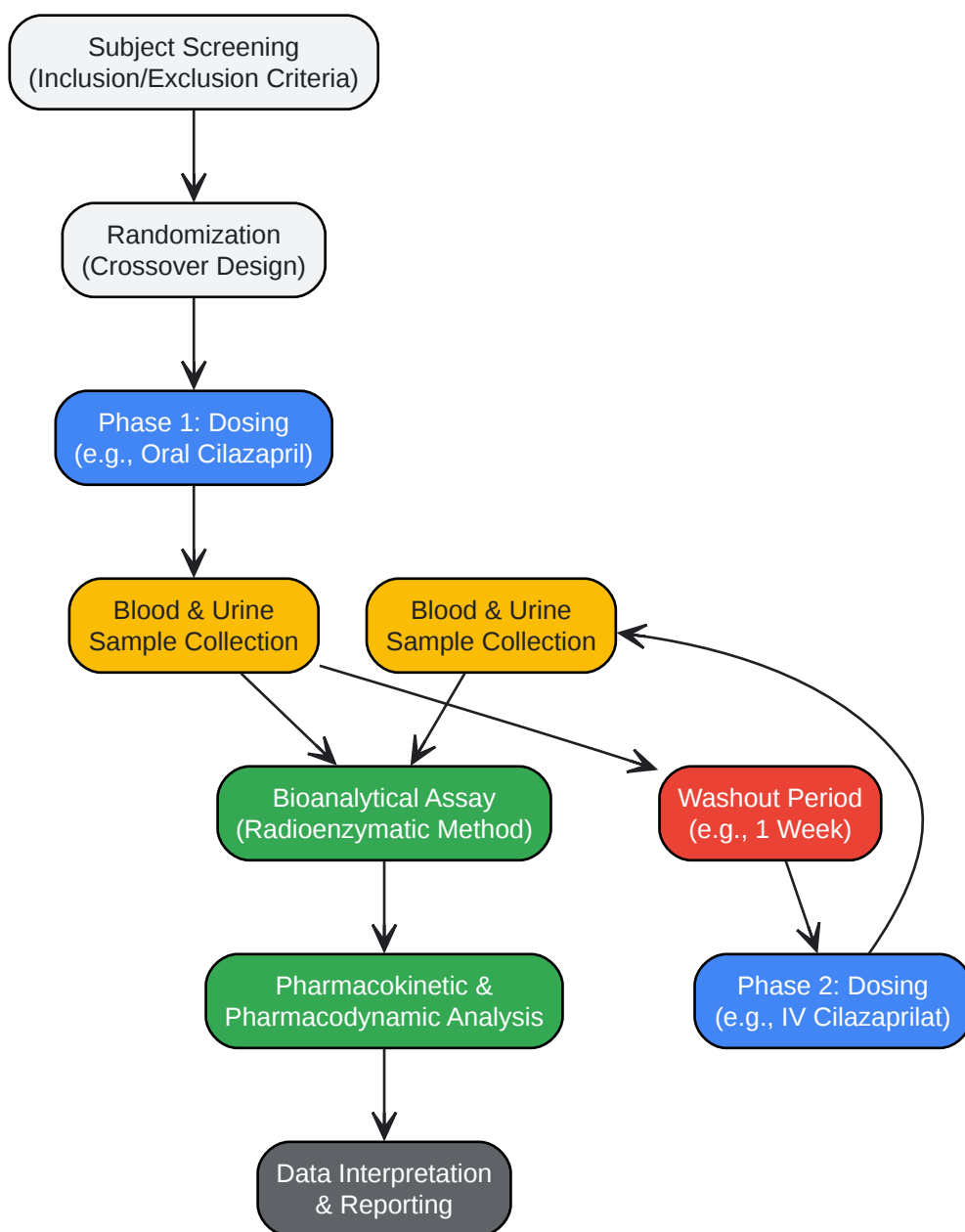
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to **cilazapril's** mechanism and study.



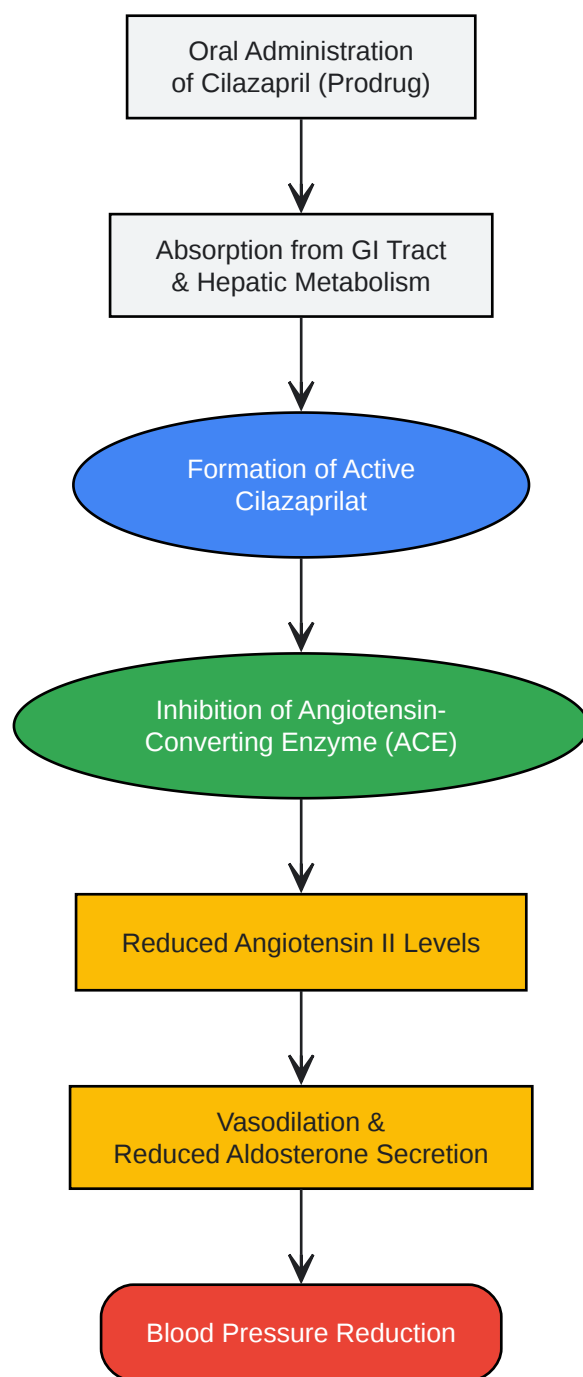
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Caption: Mechanism of action of **cilazaprilat** within the Renin-Angiotensin-Aldosterone System (RAAS).



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Caption: Experimental workflow for a typical crossover pharmacokinetic study of **cilazapril**.



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Caption: Logical pathway from **cilazapril** administration to therapeutic effect.

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